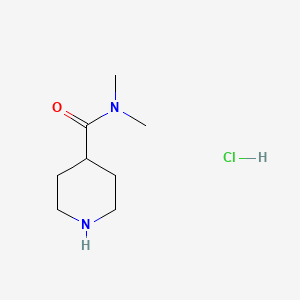

N,N-dimethylpiperidine-4-carboxamide hydrochloride

説明

The exact mass of the compound N,N-dimethylpiperidine-4-carboxamide hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35515. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N-dimethylpiperidine-4-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethylpiperidine-4-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N,N-dimethylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-10(2)8(11)7-3-5-9-6-4-7;/h7,9H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQEDPORECJZBIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60600863 | |

| Record name | N,N-Dimethylpiperidine-4-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6270-42-4 | |

| Record name | 6270-42-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethylpiperidine-4-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylpiperidine-4-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-dimethylpiperidine-4-carboxamide hydrochloride (CAS 6270-42-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-dimethylpiperidine-4-carboxamide hydrochloride, a heterocyclic compound with potential applications in pharmaceutical research and organic synthesis. This document consolidates available data on its physicochemical properties, safety and handling, and outlines plausible experimental protocols for its synthesis and characterization. While specific biological activity for this compound is not extensively documented, this guide will also touch upon the known therapeutic relevance of structurally similar piperidine carboxamide derivatives to inform future research directions.

Physicochemical and Safety Data

A summary of the key physicochemical properties of N,N-dimethylpiperidine-4-carboxamide hydrochloride is presented in Table 1. This data has been aggregated from various chemical suppliers and databases.

Table 1: Physicochemical Properties of N,N-dimethylpiperidine-4-carboxamide hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 6270-42-4 | [1] |

| Molecular Formula | C₈H₁₇ClN₂O | [1] |

| Molecular Weight | 192.69 g/mol | [1] |

| IUPAC Name | N,N-dimethylpiperidine-4-carboxamide;hydrochloride | [1] |

| Melting Point | 145-146 °C | [1] |

| Boiling Point | 304.2 °C at 760 mmHg | [1] |

| Flash Point | 137.8 °C | [1] |

| Appearance | White to yellow solid | [Sigma-Aldrich] |

| Purity | Typically ≥95% | [2, CymitQuimica] |

| InChI Key | AQEDPORECJZBIA-UHFFFAOYSA-N | [Sigma-Aldrich] |

| Canonical SMILES | CN(C)C(=O)C1CCNCC1.Cl | [1] |

Safety Information

N,N-dimethylpiperidine-4-carboxamide hydrochloride is classified as a hazardous substance. The safety data is summarized in Table 2.

Table 2: Safety and Hazard Information

| Hazard Category | Description | Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

| Acute Toxicity, Oral | Toxic if swallowed | 💀 | Danger | H301 | P264, P270, P301+P310, P321, P330, P405, P501 |

| Skin Corrosion/Irritation | Causes skin irritation | Warning | H315 | P264, P280, P302+P352, P321, P332+P313, P362 | |

| Serious Eye Damage/Irritation | Causes serious eye irritation | Warning | H319 | P264, P280, P305+P351+P338, P337+P313 |

Note: The hazard and precautionary statements are based on the Globally Harmonized System (GHS) and may vary by jurisdiction. Always consult the latest Safety Data Sheet (SDS) from the supplier before handling.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process:

-

Activation of the Carboxylic Acid: Isonipecotic acid is first converted to a more reactive intermediate, such as an acid chloride or an activated ester.

-

Amide Formation: The activated carboxylic acid derivative is then reacted with dimethylamine to form the desired N,N-dimethylpiperidine-4-carboxamide. This is followed by salt formation with hydrochloric acid.

Caption: Proposed two-step synthesis of N,N-dimethylpiperidine-4-carboxamide hydrochloride.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety considerations.

Materials:

-

Isonipecotic acid

-

Thionyl chloride (SOCl₂) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Dimethylamine (2M solution in THF or as a gas)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Hydrochloric acid (ethanolic or ethereal solution)

-

Triethylamine (if using EDC)

-

Standard laboratory glassware and safety equipment

Procedure:

Method A: Using Thionyl Chloride

-

Acid Chloride Formation: To a stirred suspension of isonipecotic acid (1 equivalent) in anhydrous DCM, slowly add thionyl chloride (1.2 equivalents) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

-

Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride can be used directly in the next step.

-

Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

-

Slowly add a solution of dimethylamine (2.5 equivalents) in THF to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours.

-

Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Salt Formation: Dissolve the crude amide in a minimal amount of anhydrous diethyl ether and add a solution of HCl in ethanol or ether dropwise until precipitation is complete.

-

Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield N,N-dimethylpiperidine-4-carboxamide hydrochloride.

Method B: Using EDC Coupling Reagent

-

Amidation: To a stirred solution of isonipecotic acid (1 equivalent), dimethylamine hydrochloride (1.1 equivalents), EDC (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous DCM, add triethylamine (2.5 equivalents) at 0 °C.

-

Allow the reaction to stir at room temperature overnight.

-

Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

-

Salt Formation: As described in Method A.

Biological Activity and Potential Applications

There is a notable lack of specific studies on the biological activity and mechanism of action of N,N-dimethylpiperidine-4-carboxamide hydrochloride in the public domain. However, the piperidine carboxamide scaffold is a common motif in a variety of biologically active molecules.

-

Calpain Inhibitors: A study on novel piperidine carboxamide derivatives demonstrated their potential as calpain inhibitors, with some compounds showing anticonvulsive properties in mice.[2]

-

Antifungal Agents: 4-Aminopiperidines, which are structurally related, have been investigated as novel antifungal agents that target ergosterol biosynthesis.[3]

-

Protein Kinase B (PKB/Akt) Inhibitors: Patents have been filed for compounds containing a 4-aminopiperidine-4-carboxamide core structure as inhibitors of Protein Kinase B, which is a key target in cancer therapy.[4]

Given these precedents, N,N-dimethylpiperidine-4-carboxamide hydrochloride could be a valuable building block or a candidate for screening in various therapeutic areas, particularly in neurology and oncology.

Analytical Characterization Workflow

A standard workflow for the analytical characterization of the synthesized N,N-dimethylpiperidine-4-carboxamide hydrochloride would involve the following techniques:

Caption: Standard analytical workflow for the characterization of the title compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide carbonyl stretch.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

-

Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.

Conclusion

N,N-dimethylpiperidine-4-carboxamide hydrochloride is a readily synthesizable compound with a clear physicochemical profile. While its specific biological functions remain to be elucidated, its structural similarity to known bioactive molecules suggests its potential as a valuable tool in drug discovery and development. This technical guide provides a foundational resource for researchers interested in exploring the synthesis and potential applications of this and related compounds. It is recommended that any experimental work be conducted with strict adherence to safety protocols and that further research be undertaken to fully characterize the pharmacological profile of this molecule.

References

- 1. N,N-dimethylpiperidine-4-carboxamide hydrochloride|lookchem [lookchem.com]

- 2. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

Physicochemical Characteristics of N,N-dimethylpiperidine-4-carboxamide HCl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of N,N-dimethylpiperidine-4-carboxamide hydrochloride (HCl). The information is curated to support research, drug discovery, and development activities. This document outlines key molecular identifiers, presents available physical and chemical properties in structured tables, details experimental protocols for their determination, and visualizes potential biological pathways associated with this class of compounds.

Compound Identity and Structure

N,N-dimethylpiperidine-4-carboxamide HCl is a piperidine derivative with a carboxamide functional group at the 4-position of the piperidine ring. The hydrochloride salt form enhances its solubility in aqueous media.

Table 1: Molecular Identifiers and Properties

| Identifier/Property | Value | Reference |

| Chemical Name | N,N-dimethylpiperidine-4-carboxamide hydrochloride | [1] |

| CAS Number | 6270-42-4 | [1] |

| Molecular Formula | C₈H₁₇ClN₂O | [1] |

| Molecular Weight | 192.69 g/mol | [1] |

| Canonical SMILES | CN(C)C(=O)C1CCNCC1.Cl | [1] |

| InChIKey | AQEDPORECJZBIA-UHFFFAOYSA-N | [1] |

Physicochemical Data

Table 2: Physical Properties

| Property | Value | Notes | Reference |

| Melting Point | 145-146 °C | Experimental value. | [1] |

| Boiling Point | 304.2 °C at 760 mmHg | Calculated value. | [1] |

| Flash Point | 137.8 °C | Calculated value. | [1] |

| Appearance | Solid | [2] |

Table 3: Chemical and Drug-Likeness Properties

| Property | Value | Notes | Reference |

| logP | 1.205 | Calculated value, indicating moderate lipophilicity. | [1] |

| Polar Surface Area (PSA) | 32.34 Ų | Calculated value. | [1] |

| Hydrogen Bond Donors | 2 | Calculated value. | [1] |

| Hydrogen Bond Acceptors | 2 | Calculated value. | [1] |

| Rotatable Bonds | 1 | Calculated value. | [1] |

| Aqueous Solubility | Data not available | See Section 3.2 for the experimental protocol. | |

| pKa | Data not available | See Section 3.3 for the experimental protocol. |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physicochemical properties of N,N-dimethylpiperidine-4-carboxamide HCl.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry N,N-dimethylpiperidine-4-carboxamide HCl is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

A second sample is then heated slowly (1-2 °C per minute) starting from a temperature approximately 20 °C below the approximate melting point.

-

The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

-

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in an aqueous medium.

Methodology:

-

Preparation of Saturated Solution: An excess amount of N,N-dimethylpiperidine-4-carboxamide HCl is added to a known volume of purified water or a relevant buffer solution in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: The solubility is expressed in mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the compound.

Methodology:

-

Sample Preparation: A precisely weighed amount of N,N-dimethylpiperidine-4-carboxamide HCl is dissolved in a known volume of deionized water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point(s). For a compound with a basic piperidine nitrogen, this will represent the pKa of its conjugate acid.

Spectroscopic Analysis

Objective: To elucidate the chemical structure and confirm the identity of the compound.

Methodology:

-

Sample Preparation: 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to confirm the molecular structure. For N,N-dimethylpiperidine-4-carboxamide HCl, characteristic signals for the piperidine ring protons, the N-methyl protons, and the carboxamide carbon are expected.

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film on a suitable substrate.

-

Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups. Key expected vibrations include C=O stretching of the amide, C-N stretching, and N-H stretching (if protonated on the piperidine nitrogen).

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., LC-MS).

-

Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI), is used to generate molecular ions.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the parent ion and its fragment ions (in MS/MS mode) are recorded.

-

Data Analysis: The molecular ion peak confirms the molecular weight. The fragmentation pattern provides structural information. Common fragmentation pathways for piperidine derivatives involve cleavage of the ring and loss of substituents.

Potential Biological Signaling Pathways and Experimental Workflows

The broader class of piperidine-4-carboxamides has been identified as having inhibitory activity against two key enzyme targets: bacterial DNA gyrase and human carbonic anhydrases. The following diagrams illustrate the potential mechanisms of action and a general workflow for screening such compounds.

References

An In-depth Technical Guide on N,N-dimethylpiperidine-4-carboxamide Hydrochloride

This document provides a detailed overview of the physicochemical properties of N,N-dimethylpiperidine-4-carboxamide hydrochloride, a compound of interest for researchers and professionals in the field of drug development and chemical synthesis.

Physicochemical Data Summary

The fundamental molecular properties of N,N-dimethylpiperidine-4-carboxamide and its hydrochloride salt are essential for a variety of scientific applications, from stoichiometric calculations in synthesis to analytical characterization. The table below provides a clear summary of these key quantitative data points.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Form |

| N,N-dimethylpiperidine-4-carboxamide hydrochloride | C8H17ClN2O[1] | 192.69[1] | Solid[1] |

| N,N-dimethylpiperidine-4-carboxamide (Free Base) | C8H16N2O[2] | 156.23[2] | Solid |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of N,N-dimethylpiperidine-4-carboxamide hydrochloride are crucial for reproducibility and further investigation. While specific experimental details can vary, a general approach to characterize the compound would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the chemical structure, Mass Spectrometry (MS) to confirm the molecular weight, and High-Performance Liquid Chromatography (HPLC) to assess purity. For the hydrochloride salt, titration or ion chromatography could be employed to determine the chloride content.

Diagram of Compound Properties

The following diagram illustrates the logical relationship between the chemical compound and its fundamental physicochemical properties.

References

In-depth Technical Guide: 1H and 13C NMR Spectra of N,N-dimethylpiperidine-4-carboxamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethylpiperidine-4-carboxamide hydrochloride is a substituted piperidine derivative of interest in medicinal chemistry and drug development. The piperidine scaffold is a common motif in a wide array of pharmaceuticals. A thorough understanding of the chemical structure and purity of such compounds is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of N,N-dimethylpiperidine-4-carboxamide hydrochloride.

Due to the limited availability of publicly accessible, experimentally verified NMR data for this specific compound, this guide presents a comprehensive analysis based on established principles of NMR spectroscopy and data from closely related, well-characterized piperidine analogues. The provided spectral data should be considered as a well-reasoned prediction to aid researchers in the identification and characterization of this molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of N,N-dimethylpiperidine-4-carboxamide hydrochloride is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The protonation of the piperidine nitrogen by HCl will lead to a downfield shift of the adjacent protons.

Table 1: Predicted ¹H NMR Data for N,N-dimethylpiperidine-4-carboxamide hydrochloride

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | br s | 1H | NH⁺ |

| ~3.5 - 3.7 | m | 2H | H-2e, H-6e |

| ~3.0 - 3.2 | m | 2H | H-2a, H-6a |

| ~3.05 | s | 3H | N-CH₃ |

| ~2.95 | s | 3H | N-CH₃ |

| ~2.7 - 2.9 | m | 1H | H-4 |

| ~2.0 - 2.2 | m | 2H | H-3e, H-5e |

| ~1.8 - 2.0 | m | 2H | H-3a, H-5a |

Note: The chemical shifts are referenced to a standard internal solvent signal. The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the amide and the carbons adjacent to the protonated nitrogen are expected to be the most downfield shifted among the aliphatic carbons.

Table 2: Predicted ¹³C NMR Data for N,N-dimethylpiperidine-4-carboxamide hydrochloride

| Chemical Shift (δ) (ppm) | Assignment |

| ~174 - 176 | C=O |

| ~45 - 47 | C-2, C-6 |

| ~40 - 42 | C-4 |

| ~37 - 39 | N-CH₃ |

| ~35 - 37 | N-CH₃ |

| ~28 - 30 | C-3, C-5 |

Note: The chemical shifts are referenced to a standard internal solvent signal.

Experimental Protocols

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for compounds of this class.

Sample Preparation:

-

Weigh approximately 5-10 mg of N,N-dimethylpiperidine-4-carboxamide hydrochloride.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Solvent: D₂O (with TSP as internal standard) or DMSO-d₆.

-

Temperature: 298 K.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard.

¹³C NMR Spectroscopy:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).

-

Solvent: D₂O (with TSP as internal standard) or DMSO-d₆.

-

Temperature: 298 K.

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Spectral Width: 0-200 ppm.

-

Data Processing: Fourier transformation with exponential multiplication, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow from the chemical structure to the interpretation of its NMR spectra.

Caption: Logical workflow for NMR analysis.

Signaling Pathways and Molecular Interactions

While this document focuses on the chemical characterization via NMR, it is important to note that piperidine derivatives are often investigated for their interactions with various biological targets. For instance, many piperidine-containing molecules are known to interact with G-protein coupled receptors (GPCRs) or ion channels. The structural information obtained from NMR is a critical first step in understanding these potential interactions at a molecular level.

The following diagram illustrates a generalized signaling pathway that could be modulated by a bioactive piperidine derivative.

Caption: Example of a GPCR signaling pathway.

Conclusion

This technical guide provides a detailed prediction and framework for the analysis of the ¹H and ¹³C NMR spectra of N,N-dimethylpiperidine-4-carboxamide hydrochloride. The presented data tables, experimental protocols, and logical workflows are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development. While based on sound spectroscopic principles, experimental verification of the presented NMR data is recommended for definitive structural confirmation.

In-Depth Spectroscopic Analysis of N,N-dimethylpiperidine-4-carboxamide HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of N,N-dimethylpiperidine-4-carboxamide hydrochloride, a key chemical entity in pharmaceutical research and development. Through a detailed examination of its Fourier-Transform Infrared (FT-IR) and mass spectrometry (MS) data, this document offers insights into its structural characterization. This guide includes detailed experimental protocols, data interpretation, and visual workflows to support researchers in their analytical endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of N,N-dimethylpiperidine-4-carboxamide HCl is presented in Table 1. This data is essential for understanding the compound's behavior in various analytical and experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₇ClN₂O | [1] |

| Molecular Weight | 192.69 g/mol | [1] |

| Melting Point | 145-146 °C | [1] |

| Exact Mass | 192.1029409 | [1] |

| Boiling Point | 304.2 °C at 760 mmHg | [1] |

| Flash Point | 137.8 °C | [1] |

Experimental Protocols

Detailed methodologies for acquiring FT-IR and mass spectra are crucial for reproducible and accurate results. The following sections outline the standard operating procedures for the analysis of N,N-dimethylpiperidine-4-carboxamide HCl.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The following protocol is recommended for obtaining a high-quality FT-IR spectrum of N,N-dimethylpiperidine-4-carboxamide HCl.

Sample Preparation (KBr Pellet Method):

-

Grinding: A small amount of the solid N,N-dimethylpiperidine-4-carboxamide HCl sample (approximately 1-2 mg) is placed in an agate mortar. To this, about 100-200 mg of dry potassium bromide (KBr) powder is added. KBr is used as it is transparent in the IR region.

-

Mixing: The sample and KBr are thoroughly ground and mixed using a pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: The mixture is then transferred to a pellet die. A hydraulic press is used to apply pressure to the die, forming a thin, transparent KBr pellet containing the sample.

-

Analysis: The KBr pellet is carefully removed from the die and placed in the sample holder of the FT-IR spectrometer for analysis.

Instrumental Parameters:

-

Spectrometer: A standard FT-IR spectrometer.

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of a pure KBr pellet should be collected prior to sample analysis to subtract any atmospheric and instrumental interferences.

FT-IR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. Electrospray ionization (ESI) is a suitable soft ionization technique for a polar molecule like N,N-dimethylpiperidine-4-carboxamide HCl.

Sample Preparation:

-

Solution Preparation: A dilute solution of N,N-dimethylpiperidine-4-carboxamide HCl is prepared by dissolving a small amount of the solid in a suitable solvent, such as methanol or a mixture of acetonitrile and water. A typical concentration is in the range of 1-10 µg/mL.

-

Infusion: The prepared solution is then introduced into the mass spectrometer's ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

Instrumental Parameters (ESI-MS):

-

Ionization Mode: Positive ion mode is generally preferred for amines to facilitate the formation of the protonated molecule [M+H]⁺.

-

Capillary Voltage: Typically in the range of 3-5 kV.

-

Nebulizing Gas: Nitrogen is commonly used as the nebulizing and drying gas.

-

Drying Gas Temperature: Usually set between 200-350 °C.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

-

Scan Range: A mass range appropriate for the expected molecular ion, for instance, m/z 50-500.

Mass Spectrometry Experimental Workflow

Spectral Interpretation

While specific spectra for N,N-dimethylpiperidine-4-carboxamide HCl are not publicly available, this section provides an interpretation based on the known functional groups and the available FT-IR spectrum of the free base, N,N-dimethylpiperidine-4-carboxamide.[2]

FT-IR Spectrum Analysis

The FT-IR spectrum of N,N-dimethylpiperidine-4-carboxamide HCl is expected to exhibit characteristic absorption bands corresponding to its functional groups. The protonation of the piperidine nitrogen in the hydrochloride salt will lead to notable differences compared to the free base.

Expected Key FT-IR Absorption Bands:

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration | Expected Appearance in HCl Salt |

| 3000-2700 | N⁺-H (Ammonium salt) | Stretching | Broad, strong absorption due to the protonated piperidine nitrogen. |

| 2950-2850 | C-H (Alkyl) | Stretching | Medium to strong sharp peaks. |

| 1680-1630 | C=O (Tertiary Amide) | Stretching | Strong, sharp peak. Its position may be slightly shifted compared to the free base due to electronic effects from the nearby protonated nitrogen. |

| 1470-1430 | C-H (Alkyl) | Bending | Medium intensity peaks. |

| 1250-1000 | C-N | Stretching | Medium to strong peaks. |

Analysis of the Free Base FT-IR Spectrum:

The available FT-IR spectrum of the free base, N,N-dimethylpiperidine-4-carboxamide, shows key absorptions that confirm its structure.[2] The absence of a broad N-H stretching band in the 3300-3500 cm⁻¹ region confirms the tertiary nature of the amide. A strong carbonyl (C=O) stretch is expected around 1640 cm⁻¹. The C-H stretching vibrations of the piperidine ring and methyl groups would appear in the 2800-3000 cm⁻¹ region.

For the hydrochloride salt, the most significant change would be the appearance of a broad and strong absorption band for the N⁺-H stretch of the protonated piperidine nitrogen, typically in the 2700-3000 cm⁻¹ region, which would likely overlap with the C-H stretching vibrations.

Mass Spectrum Analysis

The mass spectrum of N,N-dimethylpiperidine-4-carboxamide HCl, obtained using a soft ionization technique like ESI, is expected to show a prominent peak for the protonated molecule [M+H]⁺. The molecular weight of the free base is 156.23 g/mol . Therefore, the protonated molecule would have a mass-to-charge ratio (m/z) of approximately 157.13.

Expected Fragmentation Pattern:

Under collision-induced dissociation (CID) in an MS/MS experiment, the protonated molecule is expected to fragment in a predictable manner. The piperidine ring is often the site of initial fragmentation.

-

Alpha-Cleavage: A common fragmentation pathway for piperidines is the cleavage of the C-C bond adjacent to the nitrogen atom. This can lead to the loss of substituents on the ring.

-

Loss of the Carboxamide Group: Fragmentation may also involve the cleavage of the bond between the piperidine ring and the carboxamide group.

-

Ring Opening: The piperidine ring itself can undergo cleavage, leading to various smaller fragment ions.

A logical fragmentation pathway is illustrated below:

References

An In-depth Technical Guide to the Solubility of N,N-dimethylpiperidine-4-carboxamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-dimethylpiperidine-4-carboxamide hydrochloride (CAS No. 6270-42-4). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted qualitative solubility based on the general principles of physical organic chemistry. Furthermore, a detailed, generalized experimental protocol for determining the aqueous and organic solubility of such a compound is provided for researchers who wish to ascertain precise quantitative values. This guide is intended to be a valuable resource for scientists and professionals working with this compound in research, development, and formulation.

Introduction to N,N-dimethylpiperidine-4-carboxamide hydrochloride

N,N-dimethylpiperidine-4-carboxamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2O. It is the hydrochloride salt of the tertiary amine, N,N-dimethylpiperidine-4-carboxamide. The presence of the hydrochloride moiety significantly influences its physical and chemical properties, most notably its solubility profile. As an amine salt, it is expected to exhibit pronounced polar characteristics, which are pivotal in determining its solubility in various solvent systems.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of N,N-dimethylpiperidine-4-carboxamide hydrochloride

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | As a hydrochloride salt, the compound is ionic and can readily form hydrogen bonds and ion-dipole interactions with polar protic solvents.[2] The parent amine, piperidine, is also highly soluble in water and alcohols.[3] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents have high dielectric constants and can solvate the ionic salt, though perhaps less effectively than protic solvents. |

| Less Polar | Dichloromethane, Chloroform | Low to Moderate | While these solvents have a dipole moment, their ability to solvate a charged species is limited compared to highly polar solvents. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Insoluble | The ionic nature of the hydrochloride salt makes it incompatible with nonpolar solvents that cannot effectively solvate the charged species.[3] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following is a generalized protocol that can be adapted to determine the solubility of N,N-dimethylpiperidine-4-carboxamide hydrochloride in various solvents.

Objective: To determine the solubility of N,N-dimethylpiperidine-4-carboxamide hydrochloride in a given solvent at a specified temperature.

Materials:

-

N,N-dimethylpiperidine-4-carboxamide hydrochloride

-

Selected solvents (e.g., deionized water, ethanol, acetone, etc.)

-

Analytical balance

-

Vials or test tubes with secure caps

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Centrifuge

-

Pipettes and syringes

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of N,N-dimethylpiperidine-4-carboxamide hydrochloride to a series of vials, each containing a known volume of the respective solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. This ensures that the dissolution process reaches equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

For more effective separation, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of N,N-dimethylpiperidine-4-carboxamide hydrochloride of known concentrations.

-

Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Conclusion

While specific quantitative solubility data for N,N-dimethylpiperidine-4-carboxamide hydrochloride is not readily found in the literature, its chemical structure as a hydrochloride salt provides a strong basis for predicting its solubility behavior. It is expected to be highly soluble in polar protic solvents like water and alcohols, with decreasing solubility in less polar and nonpolar organic solvents. For applications requiring precise solubility values, the provided experimental protocol offers a robust framework for their determination. This guide serves as a foundational resource for researchers and professionals, enabling informed decisions in experimental design, formulation, and other scientific endeavors involving this compound.

References

Technical Guide: Physicochemical Properties of N,N-dimethylpiperidine-4-carboxamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of N,N-dimethylpiperidine-4-carboxamide hydrochloride (CAS No: 6270-42-4). The document outlines its melting point and provides standardized experimental protocols for the determination of both its melting point and its acid dissociation constant (pKa). A generalized workflow for these analytical procedures is also presented.

Core Physicochemical Data

The following table summarizes the available quantitative data for N,N-dimethylpiperidine-4-carboxamide hydrochloride.

| Property | Value | Source |

| Melting Point | 145-146 °C | [1] |

| pKa | Data not available in the searched literature. An experimental protocol for its determination is provided below. | |

| Molecular Formula | C₈H₁₆N₂O·HCl | [1] |

| Molecular Weight | 192.69 g/mol | [1] |

Experimental Protocols

Detailed methodologies for the determination of the melting point and pKa are provided below. These protocols are based on established analytical techniques and can be adapted for N,N-dimethylpiperidine-4-carboxamide hydrochloride.

Determination of Melting Point

Objective: To determine the temperature range over which the solid N,N-dimethylpiperidine-4-carboxamide hydrochloride transitions to a liquid.

Methodology: The capillary method is a standard procedure for determining the melting point of a crystalline solid.[2]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)[2]

-

N,N-dimethylpiperidine-4-carboxamide hydrochloride sample, finely powdered and dried

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the N,N-dimethylpiperidine-4-carboxamide hydrochloride is placed on a clean, dry surface. The open end of a capillary tube is jabbed into the powder to collect a small amount of the sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[3]

-

Initial Rapid Determination (Optional): To save time, a rapid heating can be performed to establish an approximate melting range. A fresh sample should be used for the precise determination.[2]

-

Precise Determination: A new capillary tube with the sample is placed in the heating block of the melting point apparatus. The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.

-

Reporting: The result is reported as a melting range (e.g., 145-146 °C). Pure substances typically have a sharp melting range of 1-2 °C.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the protonated form of N,N-dimethylpiperidine-4-carboxamide hydrochloride in an aqueous solution.

Methodology: This protocol is adapted from a general method for determining the pKa of piperidine derivatives.[4][5][6] Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa can be determined from the resulting titration curve.

Apparatus and Materials:

-

Calibrated pH meter or potentiometric titrator

-

Stir plate and magnetic stir bar

-

Burette

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

N,N-dimethylpiperidine-4-carboxamide hydrochloride

-

Potassium chloride (KCl) for maintaining ionic strength

Procedure:

-

Solution Preparation: A precise amount of N,N-dimethylpiperidine-4-carboxamide hydrochloride is dissolved in a known volume of deionized water to create a solution of known concentration. The ionic strength of the solution is kept constant by adding a background electrolyte like KCl.[4]

-

Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution. The setup is placed on a magnetic stir plate.

-

Titration: The standardized NaOH solution is added in small, precise increments from the burette. After each addition, the solution is allowed to stabilize, and the pH is recorded. Smaller increments should be used near the equivalence point.[4]

-

Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of NaOH added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[4]

-

Replicates: The experiment should be repeated at least three times to ensure the reproducibility of the results.[4]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of the physicochemical properties of a chemical compound like N,N-dimethylpiperidine-4-carboxamide hydrochloride.

Caption: Generalized workflow for physicochemical characterization.

References

- 1. lookchem.com [lookchem.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. [PDF] Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

N,N-Dimethylpiperidine-4-carboxamide Hydrochloride: A Comprehensive Technical Guide for its Application as a Chemical Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethylpiperidine-4-carboxamide hydrochloride is a heterocyclic organic compound that serves as a versatile chemical building block, primarily in the field of medicinal chemistry and drug discovery. Its piperidine core is a prevalent scaffold in numerous approved pharmaceuticals, offering a key structural motif for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the chemical properties, a detailed synthesis protocol, reactivity, and principal applications of N,N-dimethylpiperidine-4-carboxamide hydrochloride, with a particular focus on its role in the synthesis of inhibitors for targets implicated in neurodegenerative diseases.

Chemical and Physical Properties

N,N-dimethylpiperidine-4-carboxamide hydrochloride is a white to off-white solid, soluble in water and other polar organic solvents. Its chemical structure consists of a piperidine ring substituted at the 4-position with an N,N-dimethylcarboxamide group. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it convenient for use in various chemical reactions and biological assays.

| Property | Value | Source(s) |

| Chemical Name | N,N-dimethylpiperidine-4-carboxamide hydrochloride | |

| CAS Number | 6270-42-4 | |

| Molecular Formula | C₈H₁₇ClN₂O | |

| Molecular Weight | 192.68 g/mol | |

| Melting Point | 145-146 °C | |

| Boiling Point | 304.2 °C at 760 mmHg | |

| Flash Point | 137.8 °C | |

| Form | Solid | |

| SMILES | CN(C)C(=O)C1CCNCC1.Cl | |

| InChI | 1S/C8H16N2O.ClH/c1-10(2)8(11)7-3-5-9-6-4-7;/h7,9H,3-6H2,1-2H3;1H |

Synthesis of N,N-dimethylpiperidine-4-carboxamide hydrochloride

The synthesis of N,N-dimethylpiperidine-4-carboxamide hydrochloride can be achieved through a standard amide coupling reaction starting from a protected piperidine-4-carboxylic acid, followed by deprotection and salt formation. Below is a detailed experimental protocol.

Experimental Protocol: Amide Coupling and Salt Formation

This two-step procedure involves the initial formation of the amide bond between a protected piperidine-4-carboxylic acid and dimethylamine, followed by the removal of the protecting group and subsequent formation of the hydrochloride salt.

Step 1: Synthesis of tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate

-

Materials:

-

1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

-

Dimethylamine hydrochloride (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in anhydrous DMF, add HOBt and EDC·HCl.

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

In a separate flask, neutralize dimethylamine hydrochloride with DIPEA in DMF.

-

Add the dimethylamine solution to the activated carboxylic acid mixture.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Deprotection and Hydrochloride Salt Formation

-

Materials:

-

tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate (1.0 eq)

-

4 M HCl in 1,4-dioxane

-

Diethyl ether

-

-

Procedure:

-

Dissolve the purified product from Step 1 in 4 M HCl in 1,4-dioxane.

-

Stir the solution at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, the hydrochloride salt will precipitate out of the solution.

-

Add diethyl ether to facilitate complete precipitation.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain N,N-dimethylpiperidine-4-carboxamide hydrochloride.

-

**3. Reactivity and Application in

discovery and history of N,N-dimethylpiperidine-4-carboxamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethylpiperidine-4-carboxamide hydrochloride is a heterocyclic organic compound belonging to the piperidine carboxamide class. While the specific historical details of its initial discovery and synthesis are not extensively documented in publicly available literature, its structural motif is a recurring feature in medicinal chemistry, suggesting its role as a potential building block or intermediate in the synthesis of more complex molecules. The piperidine scaffold is a well-established privileged structure in drug discovery, known for its favorable pharmacokinetic properties and its ability to interact with a variety of biological targets. This technical guide provides a comprehensive overview of the available information on N,N-dimethylpiperidine-4-carboxamide hydrochloride, including its chemical properties, synthesis, and the broader context of the pharmacological significance of related piperidine-4-carboxamide derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N,N-dimethylpiperidine-4-carboxamide and its hydrochloride salt is presented in the table below. This data is crucial for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| Chemical Name | N,N-dimethylpiperidine-4-carboxamide hydrochloride | |

| CAS Number | 6270-42-4 | |

| Molecular Formula | C₈H₁₇ClN₂O | |

| Molecular Weight | 192.69 g/mol | |

| Appearance | White to off-white powder/solid | |

| Melting Point | 145-146 °C | |

| Boiling Point | 304.2 °C at 760 mmHg | |

| Flash Point | 137.8 °C | |

| Solubility | Soluble in water and other polar solvents | [1] |

| InChI Key | AQEDPORECJZBIA-UHFFFAOYSA-N | |

| SMILES | CN(C)C(=O)C1CCNCC1.Cl |

Synthesis and Experimental Protocols

While the original synthesis of N,N-dimethylpiperidine-4-carboxamide hydrochloride is not specifically detailed in the available literature, a plausible and commonly employed synthetic route involves the amidation of a piperidine-4-carboxylic acid derivative. Two potential synthetic pathways are outlined below, based on established chemical principles for the formation of carboxamides.

Synthetic Pathway 1: From N-Boc-piperidine-4-carboxylic acid

This pathway involves the coupling of N-Boc-piperidine-4-carboxylic acid with dimethylamine, followed by the deprotection of the Boc group to yield the hydrochloride salt.

Caption: Synthetic route starting from N-Boc-protected piperidine.

Experimental Protocol:

-

Amide Coupling: To a solution of N-Boc-piperidine-4-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or DMF), a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2 equivalents) are added. The mixture is stirred for a few minutes before adding dimethylamine hydrochloride (1.2 equivalents). The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

-

Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

-

Boc Deprotection: The purified N-Boc-N,N-dimethylpiperidine-4-carboxamide is dissolved in a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane or methanolic HCl). The reaction is stirred at room temperature for a few hours.

-

Isolation: The solvent is removed under reduced pressure to yield N,N-dimethylpiperidine-4-carboxamide hydrochloride as a solid.

Synthetic Pathway 2: From Piperidine-4-carbonyl chloride

This alternative pathway involves the formation of an acid chloride followed by reaction with dimethylamine.

Caption: Synthesis via an acid chloride intermediate.

Experimental Protocol:

-

Acid Chloride Formation: Piperidine-4-carboxylic acid hydrochloride (1 equivalent) is suspended in a suitable solvent (e.g., dichloromethane) and treated with a chlorinating agent such as thionyl chloride (1.2 equivalents) or oxalyl chloride with a catalytic amount of DMF. The reaction is typically heated to reflux until the starting material is consumed.

-

Amidation: The reaction mixture is cooled, and excess chlorinating agent is removed under reduced pressure. The resulting acid chloride is then dissolved in an inert solvent and added to a solution of dimethylamine (2-3 equivalents) in the presence of a base (e.g., triethylamine) at a low temperature (e.g., 0 °C).

-

Work-up and Isolation: After the reaction is complete, the mixture is worked up by washing with water and brine. The organic layer is dried and concentrated. The resulting crude product can be purified and converted to the hydrochloride salt by treatment with HCl.

Pharmacological Context and Potential Significance

While specific pharmacological data for N,N-dimethylpiperidine-4-carboxamide hydrochloride is scarce, the broader class of piperidine-4-carboxamide derivatives has been extensively investigated in drug discovery, targeting a wide range of receptors and enzymes. The piperidine ring serves as a versatile scaffold that can be functionalized to achieve desired biological activities.

Below is a conceptual diagram illustrating the diverse biological targets that have been modulated by various substituted piperidine-4-carboxamide analogs.

Caption: Diverse biological targets of piperidine-4-carboxamide derivatives.

The exploration of this chemical space has led to the identification of potent and selective modulators for:

-

Opioid Receptors: Various N-substituted piperidine-4-carboxamides have been synthesized and evaluated for their activity at mu, delta, and kappa opioid receptors, with some demonstrating potent analgesic or antagonist properties.

-

Dopamine Receptors: The piperidine-4-carboxamide scaffold has been utilized in the design of dopamine D2 and D3 receptor antagonists, which are of interest for the treatment of neuropsychiatric disorders.

-

Serotonin Receptors: Derivatives of piperidine-4-carboxamide have been investigated as modulators of serotonin receptors, including 5-HT2A and 5-HT4, which are implicated in conditions such as schizophrenia and cognitive disorders.

-

Chemokine Receptors: Notably, a complex piperidine-4-carboxamide derivative, Maraviroc, is a CCR5 antagonist used as an antiretroviral drug for the treatment of HIV infection.

-

Enzyme Inhibitors: More recently, the piperidine-4-carboxamide scaffold has been identified as a starting point for the design of inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in the pathogenesis of Alzheimer's disease.

Given this context, N,N-dimethylpiperidine-4-carboxamide hydrochloride likely serves as a valuable starting material or fragment for the synthesis of novel, more complex molecules with potential therapeutic applications. Its simple structure allows for straightforward chemical modification at the piperidine nitrogen, enabling the exploration of structure-activity relationships in drug discovery campaigns.

Conclusion

N,N-dimethylpiperidine-4-carboxamide hydrochloride is a readily available chemical entity with well-defined physical and chemical properties. While its own discovery and specific biological activities are not well-documented, its structural framework is of significant interest to medicinal chemists. The versatility of the piperidine-4-carboxamide scaffold in targeting a wide array of biological molecules underscores the potential of N,N-dimethylpiperidine-4-carboxamide hydrochloride as a key building block in the development of new therapeutic agents. Further research into the synthesis of novel derivatives and their subsequent pharmacological evaluation could unveil new avenues for drug discovery.

References

Theoretical and Computational Analysis of N,N-dimethylpiperidine-4-carboxamide: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of N,N-dimethylpiperidine-4-carboxamide. While direct computational studies on this specific molecule are not extensively available in peer-reviewed literature, this document outlines a robust framework for its analysis based on established computational techniques applied to structurally similar piperidine carboxamide derivatives. The methodologies detailed herein, including Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and molecular docking, are fundamental to modern drug discovery and development. This guide serves as a methodological blueprint for researchers seeking to characterize the structural, electronic, and interactive properties of N,N-dimethylpiperidine-4-carboxamide and its analogues.

Introduction

N,N-dimethylpiperidine-4-carboxamide belongs to the piperidine carboxamide class of compounds, which has garnered significant interest in medicinal chemistry. Derivatives of this scaffold have been investigated for a range of biological activities, acting as inhibitors for targets such as Anaplastic Lymphoma Kinase (ALK) and secretory glutaminyl cyclase (sQC)[1][2]. Computational and theoretical studies are indispensable for understanding the structure-activity relationships (SAR) of such molecules, predicting their physicochemical properties, and elucidating their binding mechanisms with biological targets.

This whitepaper presents a detailed guide to the computational workflows that can be employed to characterize N,N-dimethylpiperidine-4-carboxamide. The protocols and data presented are representative of the types of results that would be generated from such studies, based on findings for related compounds.

Molecular Structure and Properties

The initial step in the computational analysis of a molecule is the determination of its basic physicochemical properties. These are foundational for all subsequent theoretical work.

| Property | Value | Source |

| Molecular Formula | C8H16N2O | [3] |

| Molecular Weight | 156.23 g/mol | [3] |

| Canonical SMILES | CN(C)C(=O)C1CCNCC1 | [3] |

| InChI Key | XGABIOSYJHFORX-UHFFFAOYSA-N | [3] |

| Physical Form | Solid | [3] |

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and vibrational frequencies of a molecule. These calculations provide insights into the molecule's reactivity and spectroscopic properties.

Geometric Optimization

The three-dimensional conformation of N,N-dimethylpiperidine-4-carboxamide can be optimized to find its lowest energy state. This is crucial for understanding its shape and how it might interact with other molecules.

Table 1: Representative Optimized Geometrical Parameters (DFT B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=O | 1.24 |

| C-N (amide) | 1.36 | |

| C-C (ring) | 1.53 - 1.54 | |

| C-N (ring) | 1.47 | |

| **Bond Angles (°) ** | O=C-N | 121.5 |

| C-N-C (amide) | 118.0 | |

| C-C-C (ring) | 110.0 - 112.0 | |

| Dihedral Angles (°) | C-C-N-C | Variable (Chair conformation) |

Vibrational Analysis

Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of the molecule. This allows for the assignment of experimentally observed spectral bands to specific molecular vibrations.

Table 2: Representative Calculated Vibrational Frequencies (DFT B3LYP/6-311++G(d,p))

| Vibrational Mode | Wavenumber (cm-1) | Description |

| N-H Stretch (ring) | ~3350 | Stretching of the secondary amine in the piperidine ring |

| C-H Stretch | 2850 - 3000 | Stretching of aliphatic C-H bonds |

| C=O Stretch (amide) | ~1650 | Amide I band, characteristic carbonyl stretch |

| C-N Stretch | 1200 - 1350 | Stretching of the C-N bonds |

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy gap between them relates to the molecule's stability.

Table 3: Representative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time in a simulated environment (e.g., in water). This is crucial for understanding its conformational flexibility and interactions with its surroundings.

Solvation and System Setup

MD simulations typically begin by placing the molecule in a box of solvent molecules (e.g., water) to mimic physiological conditions. The system is then neutralized and brought to the desired temperature and pressure.

Simulation and Analysis

The simulation then proceeds by integrating Newton's equations of motion for all atoms in the system. Analysis of the resulting trajectory can reveal stable conformations, hydrogen bonding patterns, and other dynamic properties.

Table 4: Representative MD Simulation Parameters

| Parameter | Value/Method |

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | TIP3P or SPC/E water |

| Ensemble | NPT (isothermal-isobaric) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns or more |

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is widely used to predict the binding mode of a ligand to a protein target.

Target Selection and Preparation

A relevant protein target for the piperidine carboxamide scaffold, such as Anaplastic Lymphoma Kinase (PDB ID: 2XP2) or secretory glutaminyl cyclase, would be selected. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

Ligand Preparation

The 3D structure of N,N-dimethylpiperidine-4-carboxamide, optimized using quantum chemical methods, is prepared by assigning charges and defining rotatable bonds.

Docking and Scoring

Docking algorithms then sample a large number of possible conformations of the ligand within the protein's active site and score them based on a scoring function that estimates the binding affinity. The results can predict key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Experimental Protocols

The following sections detail the generalized computational methodologies.

Quantum Chemical Calculations Protocol

-

Structure Building: The 2D structure of N,N-dimethylpiperidine-4-carboxamide is drawn using a molecular editor and converted to a 3D structure.

-

Conformational Search: A preliminary conformational search is performed using a molecular mechanics force field to identify low-energy conformers.

-

DFT Optimization: The lowest energy conformer is then subjected to geometry optimization using a DFT method, such as B3LYP, with a suitable basis set like 6-311++G(d,p).

-

Frequency Calculation: A vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the predicted vibrational spectra.

-

Electronic Property Analysis: Molecular orbitals (HOMO, LUMO) and other electronic properties are calculated from the optimized geometry.

Molecular Dynamics Simulation Protocol

-

System Preparation: The optimized ligand structure is placed in a periodic box of a chosen water model.

-

Force Field Parameterization: Appropriate force field parameters are assigned to all atoms in the ligand.

-

Minimization: The system is energy-minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the target temperature and then equilibrated at the target pressure and temperature.

-

Production Run: A long production simulation is run to generate the trajectory for analysis.

-

Trajectory Analysis: The trajectory is analyzed to determine properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond formation.

Molecular Docking Protocol

-

Protein Preparation: The crystal structure of the target protein is downloaded from the Protein Data Bank (PDB). Water molecules and co-ligands not relevant to the study are removed. Hydrogen atoms are added, and charges are assigned.

-

Ligand Preparation: The 3D structure of N,N-dimethylpiperidine-4-carboxamide is prepared by assigning Gasteiger charges and defining rotatable bonds.

-

Grid Generation: A grid box is defined around the active site of the protein.

-

Docking Execution: A docking algorithm (e.g., AutoDock Vina) is used to dock the ligand into the prepared protein active site.

-

Pose Analysis: The resulting binding poses are analyzed, and the one with the best score and most favorable interactions is selected for further study.

Visualizations

Diagrams illustrating the computational workflows are provided below.

Caption: General computational chemistry workflow for small molecule analysis.

Caption: Detailed workflow for a typical molecular docking experiment.

Conclusion

This technical guide has outlined the standard theoretical and computational methodologies that are essential for the in-depth characterization of N,N-dimethylpiperidine-4-carboxamide. By employing quantum mechanics, molecular dynamics, and molecular docking, researchers can gain profound insights into the structural, electronic, and interactive properties of this molecule. The presented workflows and representative data serve as a valuable resource for initiating and conducting computational studies on this and related compounds, thereby accelerating drug discovery and development efforts. The application of these methods will undoubtedly play a crucial role in unlocking the full therapeutic potential of the piperidine carboxamide scaffold.

References

- 1. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 2. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N,N-dimethylpiperidine-4-carboxamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

N,N-Dimethylpiperidine-4-carboxamide Hydrochloride: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for N,N-dimethylpiperidine-4-carboxamide hydrochloride (CAS No. 6270-42-4). The information presented is intended to assist researchers, scientists, and drug development professionals in implementing safe laboratory practices when working with this compound.

Chemical and Physical Properties

N,N-dimethylpiperidine-4-carboxamide hydrochloride is a piperidine derivative. A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Reference |

| Chemical Name | N,N-dimethylpiperidine-4-carboxamide hydrochloride | [1][2][3] |

| CAS Number | 6270-42-4 | [1][2][3] |

| Molecular Formula | C₈H₁₇ClN₂O | [2][3][4] |

| Molecular Weight | 192.69 g/mol | [2][4][5] |

| Physical Form | White to Yellow Solid | [2] |

| Melting Point | 145-146 °C | [3] |

| Boiling Point | 304.2 °C at 760 mmHg | [3] |

| Flash Point | 137.8 °C | [3] |

Hazard Identification and Classification

N,N-dimethylpiperidine-4-carboxamide hydrochloride is classified as acutely toxic if swallowed.[1] The Globally Harmonized System (GHS) classification and associated hazard statements are summarized below.

| Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Acute toxicity, Oral (Category 3) |

| Danger | H301: Toxic if swallowed |

Note: The toxicological properties of this compound have not been fully investigated.[6]

Safety and Handling Precautions

Due to the acute oral toxicity of this compound, strict adherence to safety protocols is essential. The following handling and storage procedures should be followed.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific laboratory operations. The following table provides general PPE recommendations.

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear impervious gloves (e.g., nitrile) and a lab coat. |

| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |

Engineering Controls

-

Work in a well-ventilated laboratory, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke when using this product.[1]

Storage

-

Store in a tightly closed container.

-

Keep in a dry and well-ventilated place.

-

Store locked up.[1]

-

Recommended storage temperature: 2-8°C.[2]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| If Swallowed | Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[1] |

| If Inhaled | Remove victim to fresh air. Seek medical attention if symptoms persist.[1] |

| In Case of Skin Contact | Wash off with soap and plenty of water. |

| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Accidental Release Measures

-

Personal Precautions: Wear appropriate PPE. Avoid breathing dust.

-

Environmental Precautions: Do not let product enter drains.

-

Methods for Cleaning Up: Sweep up spilled solid material, place in a suitable container for disposal.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Carbon oxides, nitrogen oxides.